molecular formula C16H25N3O4 B2679858 1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797259-20-1

1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B2679858
CAS No.: 1797259-20-1
M. Wt: 323.393
InChI Key: AGEIAOFXWNGZLQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps like crystallization, filtration, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy groups could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(4-chloropiperidin-1-yl)ethyl)urea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is unique due to the presence of the hydroxyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-22-14-5-3-4-13(15(14)23-2)18-16(21)17-8-11-19-9-6-12(20)7-10-19/h3-5,12,20H,6-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEIAOFXWNGZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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